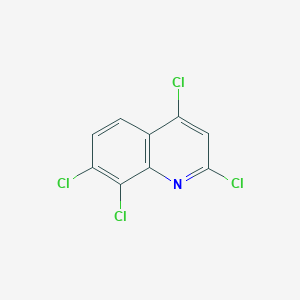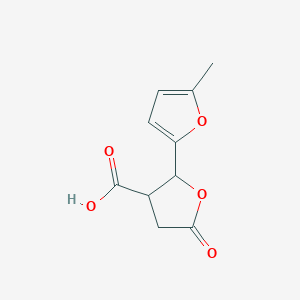
N-(Oxazol-2-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxazol-2-ylmethyl)aniline is a heterocyclic compound that features an oxazole ring attached to a benzene ring via a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxazol-2-ylmethyl)aniline typically involves the cyclization of N-propargylamides. One common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the oxazole ring . The reaction is typically carried out in the presence of oxygen under visible light irradiation, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
N-(Oxazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring.
科学的研究の応用
N-(Oxazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
作用機序
The mechanism of action of N-(Oxazol-2-ylmethyl)aniline involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecules being studied .
類似化合物との比較
N-(Oxazol-2-ylmethyl)aniline can be compared with other similar compounds, such as:
Oxazoles: These compounds share the oxazole ring structure but may have different substituents.
Isoxazoles: Isoxazoles have a similar ring structure but with the oxygen and nitrogen atoms in different positions.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, which can alter their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
N-(1,3-oxazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2 |
InChIキー |
SQECFCRZWWFJLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
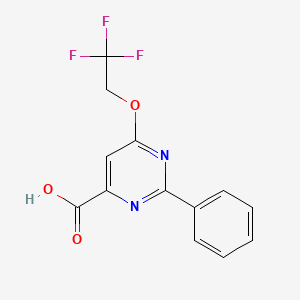


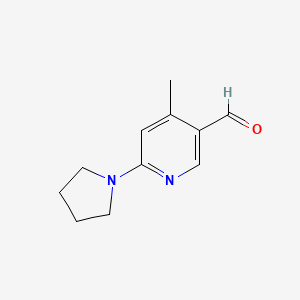


![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)
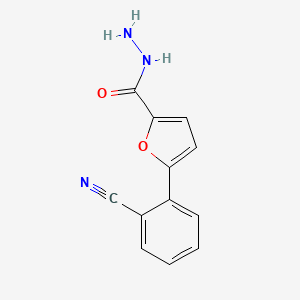
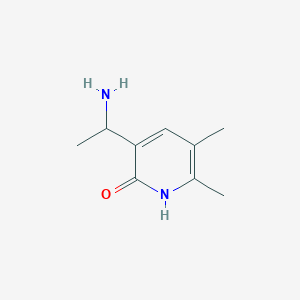

![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11791806.png)
